Cas no 2228656-81-1 (3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine)
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine
- EN300-1960104
- 2228656-81-1
-
- Inchi: 1S/C8H13F2N3/c1-2-13-6-5-12-7(13)8(9,10)3-4-11/h5-6H,2-4,11H2,1H3
- InChI Key: FHKUEJZEWGCFGK-UHFFFAOYSA-N
- SMILES: FC(CCN)(C1=NC=CN1CC)F
Computed Properties
- Exact Mass: 189.10775375g/mol
- Monoisotopic Mass: 189.10775375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 43.8Ų
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1960104-0.05g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 0.05g |
$1549.0 | 2023-09-17 | ||
| Enamine | EN300-1960104-0.1g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 0.1g |
$1623.0 | 2023-09-17 | ||
| Enamine | EN300-1960104-0.25g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 0.25g |
$1696.0 | 2023-09-17 | ||
| Enamine | EN300-1960104-0.5g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 0.5g |
$1770.0 | 2023-09-17 | ||
| Enamine | EN300-1960104-1.0g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 1g |
$1844.0 | 2023-06-01 | ||
| Enamine | EN300-1960104-2.5g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 2.5g |
$3611.0 | 2023-09-17 | ||
| Enamine | EN300-1960104-5.0g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 5g |
$5345.0 | 2023-06-01 | ||
| Enamine | EN300-1960104-10.0g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 10g |
$7927.0 | 2023-06-01 | ||
| Enamine | EN300-1960104-1g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 1g |
$1844.0 | 2023-09-17 | ||
| Enamine | EN300-1960104-5g |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine |
2228656-81-1 | 5g |
$5345.0 | 2023-09-17 |
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine
Introduction to 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine (CAS No. 2228656-81-1)
3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine, with the CAS number 2228656-81-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an imidazole ring, an ethyl substituent, and two fluorine atoms on the propanamine backbone. These structural elements contribute to its potential biological activities and pharmacological properties.
The imidazole ring is a common functional group found in many biologically active molecules, including histamine and several important enzymes. The presence of this ring in 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine suggests that it may interact with specific receptors or enzymes, potentially modulating various physiological processes. The ethyl substituent adds steric bulk and can influence the compound's solubility and metabolic stability. The two fluorine atoms on the propanamine backbone are known to enhance the compound's lipophilicity and metabolic stability, which are crucial for drug development.
Recent studies have explored the potential applications of 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine in various therapeutic areas. One notable area of research is its potential as an antidepressant. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited significant antidepressant-like effects in animal models. The researchers found that it increased serotonin levels in the brain and improved behavioral outcomes in tests designed to assess depression-like symptoms.
In addition to its antidepressant properties, 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine has shown promise as an anticonvulsant agent. A preclinical study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively reduced seizure activity in rodent models of epilepsy. The mechanism of action appears to involve modulation of ion channels and neurotransmitter systems, which are key targets for anticonvulsant drugs.
The pharmacokinetic profile of 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine has also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2021 reported that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It was found to have good oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent.
To further understand the safety and efficacy of 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine, several clinical trials are currently underway. These trials aim to evaluate the compound's safety profile in humans and its effectiveness in treating various conditions such as depression and epilepsy. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses.
The structural versatility of 3-(1-ethyl-1H-imidazol-2-yl)-3,3-difluoropropan-1-amine also makes it an attractive candidate for drug design and optimization. Researchers are exploring ways to modify the compound's structure to enhance its potency and selectivity for specific targets. For example, substituting different functional groups on the imidazole ring or altering the position of the fluorine atoms could lead to compounds with improved pharmacological profiles.
In conclusion, 3-(1-ethyl-1H-imidazol-2-y l)-3,3-difluoropropan - 1 - amine (CAS No. 2228656 - 8 1 - 1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it a valuable candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical fields.
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